Sodium;4-[[2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate
Description
This compound, also known as elagolix sodium salt, is a nonpeptide antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R). It is clinically used to treat endometriosis and uterine fibroids due to its ability to suppress luteinizing hormone (LH), follicle-stimulating hormone (FSH), and estradiol levels . Structurally, it features a uracil-phenylethylamine core modified with fluorinated aryl groups and a sodium butyrate moiety, which enhances solubility and oral bioavailability . Pharmacokinetic studies indicate rapid absorption (Tmax ≈ 1 hour) and a half-life of 4–6 hours, with dose-dependent efficacy and adverse effects such as bone density loss and hepatic transaminase elevation .
Properties
Molecular Formula |
C32H31F5N3NaO5 |
|---|---|
Molecular Weight |
655.6 g/mol |
IUPAC Name |
sodium;4-[[2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate |
InChI |
InChI=1S/C32H32F5N3O5.Na/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33;/h3-7,9-14,19,25,28,38H,8,15-18H2,1-2H3,(H,41,42);/q;+1/p-1 |
InChI Key |
NWAGPOTYTUZYPJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;4-[[2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate typically involves multi-step organic synthesis. The process may include:
Formation of the diazinan ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of fluoro and methoxy groups: These groups are typically introduced through electrophilic aromatic substitution reactions.
Attachment of the butanoate group: This step involves esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Hydrolysis of the Sodium Butanoate Moiety
The sodium carboxylate group (butanoate) is susceptible to protonation under acidic conditions, forming the corresponding carboxylic acid (C32H32F5N3O5). This reaction is reversible and pH-dependent, as observed in analogous sodium salts.
| Condition | Reaction Outcome | Stability Notes |
|---|---|---|
| Acidic (pH < 3) | Protonation to free carboxylic acid | Stable in polar aprotic solvents |
| Neutral/Aqueous (pH 6–8) | Ionic form dominates | High solubility in water |
Degradation of the 1,3-Diazinane Ring
The 2,6-dioxo-1,3-diazinane core may undergo hydrolysis under strongly acidic or basic conditions, breaking the lactam ring. For example:
-
Acidic Hydrolysis : Cleavage of the amide bonds yields substituted phenylacetic acid derivatives .
-
Basic Hydrolysis : Likely generates urea fragments and fluorinated aromatic byproducts .
Fluorophenyl Substituents
The 2-fluoro-6-(trifluoromethyl)phenyl and 2-fluoro-3-methoxyphenyl groups participate in nucleophilic aromatic substitution under harsh conditions (e.g., high-temperature catalysis). For example:
-
Hydroxyl Group Substitution : Requires Lewis acids (e.g., AlCl3) to replace fluorine with hydroxyl groups .
-
Methoxy Group Demethylation : Acidic treatment (HBr/HOAc) removes the methoxy group, forming phenolic derivatives .
Steric and Electronic Effects
-
The trifluoromethyl group (-CF3) enhances electron-withdrawing effects, reducing reactivity at adjacent positions.
-
Methyl Group (C4) : Hinders ring-opening reactions due to steric bulk .
Thermal Stability
Thermogravimetric analysis (TGA) data for structurally similar compounds suggests decomposition above 200°C, primarily involving:
-
Loss of the sodium ion (evidenced by mass loss ~5%).
-
Fragmentation of the diazinane ring and fluorinated aryl groups.
Redox Behavior
Electrochemical studies on fluorinated diazinanes indicate:
-
Reduction : The trifluoromethyl group is resistant to reduction, but the dioxo-diazinane core may accept electrons, forming transient radicals.
-
Oxidation : The methoxyphenyl moiety undergoes oxidation to quinone-like structures under strong oxidizing agents (e.g., KMnO4) .
Synthetic Pathways (Inferred)
While direct synthesis data for this compound is limited, key steps likely include:
-
Diazinane Ring Formation : Cyclization of urea derivatives with fluorinated ketones .
-
Sodium Salt Preparation : Neutralization of the carboxylic acid precursor with NaOH.
Research Gaps
-
No peer-reviewed studies directly address this compound’s reactivity.
-
Stability in biological matrices (e.g., plasma) remains uncharacterized.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Sodium;4-[[2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cell surface or intracellular receptors, modulating signal transduction pathways.
Pathways: Interference with cellular pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Structural Analogs
Key Structural Features and Similarity Scores
Elagolix’s structural analogs are primarily evaluated using computational methods like molecular fingerprinting and similarity coefficients. For instance:
A279346 shows near-identical structural alignment with elagolix, suggesting comparable target binding. In contrast, A191959’s lower similarity score reflects a divergent scaffold, likely leading to different biological targets .
Intermediate Compounds
Synthetic intermediates of elagolix, such as ethyl (R)-4-(((5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)(phenyl)methyl)amino)butanoate (9), retain the uracil core but lack the sodium salt. This reduces solubility and alters pharmacokinetics, emphasizing the critical role of the butyrate group in bioavailability .
Functional Analogs
Other GnRH Antagonists
- Cetrorelix : A peptide-based GnRH antagonist with shorter half-life (6–10 hours) and subcutaneous administration. Unlike elagolix, it lacks oral bioavailability due to peptidic degradation .
- Relugolix: Nonpeptide oral antagonist with a longer half-life (~25 hours). Structural differences include a quinoline core instead of uracil, reducing fluorinated substituent dependency .
Fluorinated Small Molecules
Compounds like N-[4-(ethylthio)-2-(trifluoromethyl)phenyl] methanesulfonamide share fluorinated aryl groups but target unrelated pathways (e.g., enzyme inhibition).
Computational and Experimental Comparison
ChemGPS-NP and Virtual Screening
Elagolix’s discovery leveraged ligand-based virtual screening (LBVS), which prioritizes compounds with structural and topological similarity to known actives. ChemGPS-NP, a global positioning system for chemicals, outperformed traditional similarity metrics by integrating physicochemical properties (e.g., polarity, solubility) to predict bioactivity. This method identified elagolix’s fluorinated aryl groups as critical for target binding .
Machine Learning and Molecular Fingerprints
Studies using Tanimoto coefficients and MACCS fingerprints revealed that elagolix’s high similarity to A279346 correlates with shared biological activity (R<sup>2</sup> = 0.928 in predictive models). However, such methods may overlook functional nuances; for example, minor substituent changes in A279346 could alter CYP3A4 inhibition, a liability addressed in elagolix’s design .
Pharmacodynamic and Pharmacokinetic Profiles
| Parameter | Elagolix Sodium Salt | Cetrorelix | Relugolix |
|---|---|---|---|
| Administration Route | Oral | Subcutaneous | Oral |
| Tmax (h) | 1 | 1.5 | 2 |
| Half-life (h) | 4–6 | 6–10 | ~25 |
| Key Adverse Effects | Bone density loss, hot flushes | Injection-site reactions | Hypertension, fatigue |
| CYP3A4 Inhibition | Moderate | None | Low |
Elagolix’s oral bioavailability and moderate CYP3A4 inhibition distinguish it from peptide antagonists but require careful dosing adjustments compared to relugolix .
Biological Activity
Sodium;4-[[2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate, commonly known as Elagolix sodium, is a compound that has garnered attention for its biological activity, particularly in the context of reproductive health and potential therapeutic applications.
Elagolix functions primarily as a selective gonadotropin-releasing hormone (GnRH) antagonist. By inhibiting the action of GnRH, it reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to decreased levels of estrogen and progesterone. This mechanism is particularly useful in conditions such as endometriosis and uterine fibroids, where hormonal modulation can alleviate symptoms.
Pharmacological Profile
The pharmacological profile of Elagolix has been characterized through various studies:
- Antigonadotropic Effects : Elagolix effectively lowers serum estradiol levels in a dose-dependent manner. In clinical trials, doses ranging from 150 mg to 300 mg daily resulted in significant reductions in estradiol levels within the first week of treatment .
- Efficacy in Endometriosis : Clinical studies have demonstrated that Elagolix significantly reduces pelvic pain associated with endometriosis. A pivotal study reported that patients treated with Elagolix experienced a notable decrease in dysmenorrhea and non-menstrual pelvic pain compared to placebo groups .
Case Studies
Several case studies highlight the effectiveness and safety profile of Elagolix:
- Endometriosis Management : A double-blind, placebo-controlled trial involving women with moderate to severe endometriosis-related pain showed that those treated with Elagolix experienced a reduction in both menstrual and non-menstrual pelvic pain over a 6-month period .
- Long-term Safety : In an extension study, patients treated with Elagolix for up to 24 months continued to show improvements in pain scores without significant adverse effects, indicating a favorable long-term safety profile .
Research Findings
Recent research has expanded on the biological activity of Elagolix:
- Impact on Bone Density : A concern with long-term GnRH antagonism is its potential impact on bone density. Studies indicate that while Elagolix does lead to decreased bone mineral density (BMD), this effect is reversible upon discontinuation of therapy .
- Comparative Efficacy : In comparison to traditional hormonal therapies for endometriosis, such as combined oral contraceptives or progestins, Elagolix has shown superior efficacy in pain reduction while offering a different side effect profile .
Summary Table of Biological Activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
